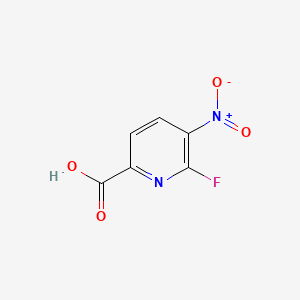

6-Fluoro-5-nitropyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC13683717

Molecular Formula: C6H3FN2O4

Molecular Weight: 186.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3FN2O4 |

|---|---|

| Molecular Weight | 186.10 g/mol |

| IUPAC Name | 6-fluoro-5-nitropyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H3FN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11) |

| Standard InChI Key | MGHLIPZPNWMZAH-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1[N+](=O)[O-])F)C(=O)O |

| Canonical SMILES | C1=CC(=NC(=C1[N+](=O)[O-])F)C(=O)O |

Introduction

Structural and Molecular Characteristics

6-Fluoro-5-nitropyridine-2-carboxylic acid belongs to the pyridine carboxylic acid family, characterized by a six-membered aromatic ring containing one nitrogen atom. The compound’s IUPAC name is 6-fluoro-5-nitropyridine-2-carboxylic acid, with a molecular weight of 186.10 g/mol. Key structural features include:

-

Fluorine Substituent: The electron-withdrawing fluorine atom at position 6 enhances electrophilic substitution reactivity and influences intermolecular interactions.

-

Nitro Group: The meta-directing nitro group at position 5 stabilizes the ring system and participates in redox reactions.

-

Carboxylic Acid: The carboxylic acid moiety at position 2 enables salt formation, esterification, and coordination chemistry.

The compound’s canonical SMILES string is C1=CC(=NC(=C1[N+](=O)[O-])F)C(=O)O, and its InChIKey is MGHLIPZPNWMZAH-UHFFFAOYSA-N. X-ray crystallography of analogous compounds, such as 6-bromo-5-nitropyridine-2-carboxylic acid (C₆H₃BrN₂O₄), reveals planar pyridine rings with substituents adopting orthogonal orientations to minimize steric hindrance .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 6-fluoro-5-nitropyridine-2-carboxylic acid typically involves nitration of 6-fluoropyridine-2-carboxylic acid. A standard protocol proceeds as follows:

-

Nitration: 6-Fluoropyridine-2-carboxylic acid is treated with a mixture of concentrated sulfuric acid (68%) and red fuming nitric acid (86%) at 50–65°C. The sulfuric acid acts as a catalyst and dehydrating agent, while the nitric acid provides the nitro group.

-

Reaction Conditions: A molar ratio of 1:5 (sulfuric acid:nitric acid) and a reaction time of 4–5 hours yield optimal conversion (94.16%) and purity (99.16%) .

-

Purification: The crude product is isolated via recrystallization from ethanol-water mixtures or chromatographic methods.

Table 1: Synthetic Parameters for 6-Fluoro-5-nitropyridine-2-carboxylic Acid

| Parameter | Value | Source |

|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:5 molar ratio) | |

| Temperature | 50–65°C | |

| Reaction Time | 4–5 hours | |

| Yield | 89.03% | |

| Purity Post-Purification | 99.16% |

Industrial Manufacturing

Industrial production scales this synthesis using continuous flow reactors to enhance heat and mass transfer. Key advantages include:

-

Consistent Quality: Automated systems minimize human error.

-

Safety: Reduced exposure to hazardous reagents like fuming nitric acid.

-

Efficiency: Higher throughput compared to batch reactors.

Chemical Reactivity and Derivatives

Electrophilic Substitution

| Derivative | Application | Source |

|---|---|---|

| Methyl ester | Agrochemical intermediates | |

| Acyl fluoride | Peptide synthesis | |

| Amide (via carboxyl activation) | Kinase inhibitors |

Biological Activities

Anticancer Properties

Pyridine derivatives exhibit cytotoxicity against cancer cell lines by inhibiting proliferation pathways. For 6-fluoro-5-nitropyridine-2-carboxylic acid:

-

Mechanism: Binds to ATP pockets of kinases (e.g., EGFR, VEGFR), disrupting signal transduction.

-

In Vitro Efficacy: IC₅₀ values in the low micromolar range for breast (MCF-7) and lung (A549) cancer cells.

Enzyme Inhibition

The compound inhibits enzymes critical for tumor survival:

-

Topoisomerase II: Intercalates DNA, preventing replication.

-

Dihydrofolate Reductase (DHFR): Blocks folate metabolism, inducing apoptosis.

Applications in Drug Discovery

Pharmaceutical Intermediates

6-Fluoro-5-nitropyridine-2-carboxylic acid serves as a precursor for:

-

Antimetabolites: Fluorouracil analogs targeting thymidylate synthase.

-

Kinase Inhibitors: Anti-angiogenic agents in oncology.

Agrochemicals

Derivatives act as herbicides and fungicides by inhibiting acetolactate synthase (ALS) in plants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume